molecular formula C15H22N2O4 B023665 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester CAS No. 65615-90-9

4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester

Cat. No.: B023665
CAS No.: 65615-90-9
M. Wt: 294.35 g/mol
InChI Key: UUSXEIQYCSXKPN-LBPRGKRZSA-N
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Description

4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an amino group, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes.

Mode of Action

The compound, also known as Boc-Phe(4-NH2)-OMe, features a tert-butyloxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis, particularly in peptide synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine during the synthesis process and can be removed later with strong acids such as trifluoroacetic acid .

Biochemical Pathways

Phenylalanine is a precursor to tyrosine, and both of these amino acids are involved in the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine .

Pharmacokinetics

The boc group’s presence may influence these properties, as it can increase the compound’s hydrophobicity, potentially affecting its absorption and distribution .

Result of Action

As a derivative of phenylalanine, it may contribute to protein synthesis and neurotransmitter production, impacting cellular function and communication .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the stability of the Boc group and its ability to protect the amine group . Additionally, the presence of strong acids can lead to the removal of the Boc group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of 4-aminophenylalanine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step yields the Boc-protected intermediate.

    Esterification: The carboxylic acid group of the Boc-protected intermediate is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

    Chiral Resolution: The racemic mixture of the methyl ester is resolved using chiral chromatography or enzymatic resolution to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Trifluoroacetic acid, hydrochloric acid

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Alcohol derivatives

    Substitution: Free amine

Scientific Research Applications

4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure but with a hydroxyl group instead of an amino group.

    4-Methoxyphenethylamine: Contains a methoxy group instead of a Boc-protected amino group.

    4,4’-Difluorobenzophenone: Contains a difluorobenzophenone moiety instead of the Boc-protected amino group.

Uniqueness

4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester is unique due to its combination of functional groups, which provide versatility in synthetic applications and biological interactions. The presence of the chiral center adds to its significance in enantioselective synthesis and pharmaceutical research.

Biological Activity

4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester, commonly referred to as Boc-Phe-OMe, is a derivative of phenylalanine that has garnered attention for its potential biological activities, particularly in the context of drug development and amino acid transport mechanisms. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methyl ester at the carboxylic acid site, influencing its solubility and reactivity in biological systems.

  • Molecular Formula : C15H22N2O4
  • Molecular Weight : 294.35 g/mol
  • CAS Number : 65615-90-9
  • Melting Point : 39 °C
  • Flash Point : 113 °C
PropertyValue
Molecular FormulaC₁₅H₂₂N₂O₄
Molecular Weight294.35 g/mol
Melting Point39 °C
Flash Point113 °C

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions with various biological systems, particularly its role as a substrate for amino acid transporters and its potential implications in therapeutic applications.

1. Amino Acid Transport

Research indicates that compounds like Boc-Phe-OMe can interact with L-type amino acid transporters (LATs), particularly LAT1 (SLC7A5), which is known to facilitate the transport of essential amino acids across cellular membranes. LAT1 has been implicated in cancer cell metabolism, where it supports the increased nutritional demands of proliferating tumor cells .

In studies assessing the substrate specificity of LAT1, Boc-Phe-OMe demonstrated varying degrees of uptake inhibition and efflux activity compared to L-phenylalanine, suggesting that structural modifications can influence its transport efficiency and interaction with LAT1 .

2. Potential Therapeutic Applications

The compound's structural features make it a candidate for developing prodrugs aimed at enhancing drug delivery across the blood-brain barrier (BBB). By linking therapeutic agents to amino acids like Boc-Phe-OMe, researchers aim to exploit LAT1-mediated transport mechanisms to improve the bioavailability of drugs intended for central nervous system disorders .

Study on LAT1 Transport Mechanism

A study evaluated various phenylalanine derivatives, including Boc-Phe-OMe, for their ability to inhibit the uptake of radiolabeled gabapentin in HEK-hLAT1 cells. The results indicated that while Boc-Phe-OMe exhibited some inhibitory effects, it was less effective than L-phenylalanine itself. The study provided insights into how modifications at specific positions on the phenyl ring could enhance or diminish LAT1 affinity .

Inhibitory Effects on Cancer Cell Growth

Another investigation focused on the role of LAT1 inhibitors in cancer therapy. The study highlighted that amino acid derivatives could be designed to selectively inhibit LAT1, thereby restricting nutrient uptake in tumor cells. This approach could potentially slow down tumor growth and improve patient outcomes when combined with conventional therapies .

Properties

IUPAC Name

methyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9,16H2,1-4H3,(H,17,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSXEIQYCSXKPN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157152
Record name 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65615-90-9
Record name 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65615-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-[(tert-butoxycarbonyl)amino]-3-(4 nitrophenyl)propanoate 3 (69.4 g) and NH4HCO2 (6.5 equ.) in CH3OH (20 ml/g) is added 5% Pd/C (15% in weight, 10 g). The temperature rises to 40° C. and then decreases. After stirring for 2 h at room temperature, the solution is filtered over celite and the solvent is evaporated. The residue is diluted in AcOEt and washed 3 times with water. The organic phase is dried over MgSO4 and evaporated to dryness. No further purification is needed.
Quantity
69.4 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4HCO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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